(6Z)-2-ethyl-5-imino-6-(pyridin-4-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-2-ethyl-5-imino-6-(pyridin-4-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-ethyl-5-imino-6-(pyridin-4-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be achieved through a one-pot method involving [3+3] cycloaddition, reduction, and deamination reactions . This method is efficient and allows for the synthesis of various substituted derivatives of the compound. The reaction typically involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound can be scaled up using microwave-assisted multi-component reactions. This green synthesis approach is advantageous due to its rapid reaction times, high yields, and environmentally friendly conditions . The use of vanadium oxide loaded on fluorapatite as a catalyst has also been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-ethyl-5-imino-6-(pyridin-4-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
(6Z)-2-ethyl-5-imino-6-(pyridin-4-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antituberculosis, and antifungal activities.
Medicine: It has potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (6Z)-2-ethyl-5-imino-6-(pyridin-4-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in DNA replication, leading to the disruption of cell proliferation . It also interacts with cellular proteins, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxylate: Similar in structure but with a carboxylate group.
Chromeno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine: Contains a chromene ring fused with the thiadiazolo-pyrimidine core.
Uniqueness
The uniqueness of (6Z)-2-ethyl-5-imino-6-(pyridin-4-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Properties
IUPAC Name |
(6Z)-2-ethyl-5-imino-6-(pyridin-4-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-2-10-17-18-11(14)9(12(19)16-13(18)20-10)7-8-3-5-15-6-4-8/h3-7,14H,2H2,1H3/b9-7-,14-11? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODPBMSDXFMXJZ-KRMPGRMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC=NC=C3)C(=O)N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC=NC=C3)/C(=O)N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.